molecular formula C18H21NOSi B14177949 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile CAS No. 918422-61-4

5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile

Cat. No.: B14177949
CAS No.: 918422-61-4
M. Wt: 295.4 g/mol
InChI Key: AQDDMHKRLIEXQS-UHFFFAOYSA-N
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Description

5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile is a chemical compound characterized by the presence of a hydroxyl group, a silyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silyl-protected alcohol with a nitrile compound in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The silyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The silyl group provides stability and can influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-4-[methyl(diphenyl)silyl]butanenitrile
  • 5-Hydroxy-4-[methyl(diphenyl)silyl]hexanenitrile
  • 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanoic acid

Uniqueness

5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

918422-61-4

Molecular Formula

C18H21NOSi

Molecular Weight

295.4 g/mol

IUPAC Name

5-hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile

InChI

InChI=1S/C18H21NOSi/c1-21(16-9-4-2-5-10-16,17-11-6-3-7-12-17)18(15-20)13-8-14-19/h2-7,9-12,18,20H,8,13,15H2,1H3

InChI Key

AQDDMHKRLIEXQS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(CCC#N)CO

Origin of Product

United States

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